molecular formula C12H24O2 B14614093 6-Ethyl-6-hydroxydecan-5-one CAS No. 59373-71-6

6-Ethyl-6-hydroxydecan-5-one

Cat. No.: B14614093
CAS No.: 59373-71-6
M. Wt: 200.32 g/mol
InChI Key: ISEIDNHWQGGLDR-UHFFFAOYSA-N
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Description

6-Ethyl-6-hydroxydecan-5-one is an organic compound with the molecular formula C12H24O2 It is a ketone with a hydroxyl group and an ethyl substituent on the sixth carbon of a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethyl-6-hydroxydecan-5-one can be synthesized through several methods. One common approach involves the oxidation of 6-ethyl-6-hydroxydecan-5-ol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydration of 6-ethyl-5-decen-1-yne followed by oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-ethyl-5-decen-1-yne followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for the oxidation step.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-6-hydroxydecan-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, Dess-Martin periodinane, or KMnO4.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 6-Ethyl-6-oxodecan-5-one or 6-ethyl-6-hydroxydecan-5-oic acid.

    Reduction: 6-Ethyl-6-hydroxydecan-5-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-6-hydroxydecan-5-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 6-ethyl-6-hydroxydecan-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-6-hydroxydecan-5-one: Similar structure with a methyl group instead of an ethyl group.

    6-Ethyl-6-hydroxyundecan-5-one: Similar structure with an additional carbon in the chain.

    6-Ethyl-6-hydroxydecan-4-one: Similar structure with the ketone group on the fourth carbon.

Uniqueness

6-Ethyl-6-hydroxydecan-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a hydroxyl and a ketone group on the same carbon atom provides distinct chemical properties that can be exploited in various applications.

Properties

CAS No.

59373-71-6

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

6-ethyl-6-hydroxydecan-5-one

InChI

InChI=1S/C12H24O2/c1-4-7-9-11(13)12(14,6-3)10-8-5-2/h14H,4-10H2,1-3H3

InChI Key

ISEIDNHWQGGLDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CC)(CCCC)O

Origin of Product

United States

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